7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid
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Overview
Description
7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 2,5-dimethylphenyl group and a ketone functional group at the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step often involves the acylation of 2,5-dimethylbenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate 2,5-dimethylacetophenone.
Grignard Reaction: The intermediate is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to extend the carbon chain.
Oxidation: The resulting alcohol is oxidized to form the ketone group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Phenyl-7-oxoheptanoic acid: Similar structure but lacks the dimethyl groups on the aromatic ring.
7-(2-Methylphenyl)-7-oxoheptanoic acid: Similar structure with only one methyl group on the aromatic ring.
7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid: Similar structure with methyl groups at different positions on the aromatic ring.
Uniqueness
7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is unique due to the specific positioning of the dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
7-(2,5-dimethylphenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11-8-9-12(2)13(10-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIQDMCLVIFMGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645265 |
Source
|
Record name | 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-98-9 |
Source
|
Record name | 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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